



Application Notes and Protocols for β-Hexosaminidase Release Assay

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Compound of Interest		
Compound Name:	Mrgx2 antagonist-1	
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Introduction

The β-hexosaminidase release assay is a widely used method to quantify the degranulation of mast cells and basophils, which are key events in allergic and inflammatory responses.[1] β-Hexosaminidase is a lysosomal enzyme stored in the granules of these immune cells and is released along with histamine and other inflammatory mediators upon cell activation.[2][3] This assay offers a reliable, sensitive, and cost-effective alternative to measuring histamine release. [1] It can be performed in a 96-well plate format, making it suitable for high-throughput screening of compounds that may modulate mast cell or basophil activation.[1][4] The assay is based on the enzymatic activity of released β-hexosaminidase, which cleaves a specific substrate, resulting in a colored or fluorescent product that can be quantified spectrophotometrically or fluorometrically.[4][5]

Principle of the Assay

Upon activation, mast cells or basophils release the contents of their granules, including the enzyme β-hexosaminidase, into the extracellular environment. The amount of released enzyme is proportional to the extent of degranulation. In this assay, the supernatant from stimulated cells is incubated with a substrate, typically p-nitrophenyl N-acetyl-β-D-glucosaminide (pNAG) for the colorimetric assay or 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG) for the fluorometric assay.[4][5][6] β-hexosaminidase cleaves the substrate, producing p-nitrophenol (yellow) or 4-methylumbelliferone (fluorescent), respectively.[5][7] The intensity of the color or

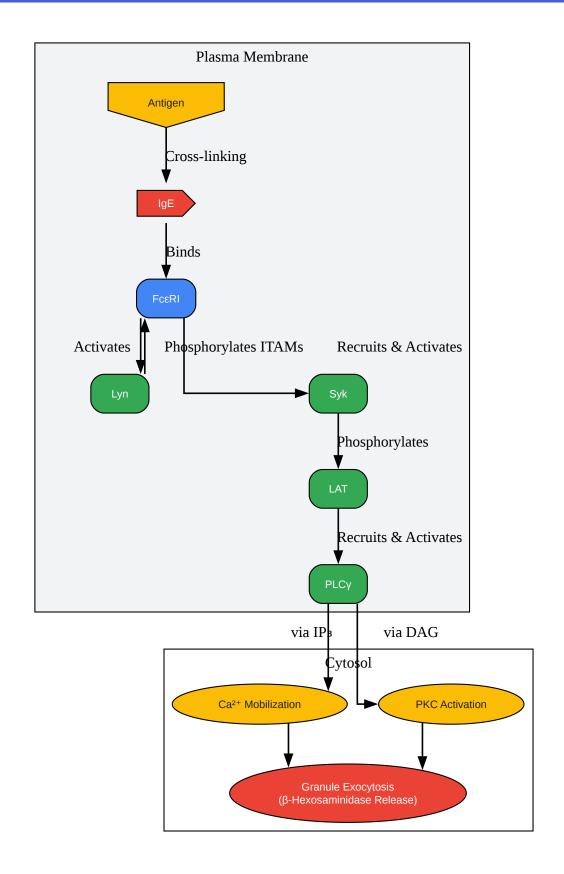


fluorescence is measured and is directly proportional to the amount of β -hexosaminidase released. The percentage of degranulation is calculated by comparing the amount of β -hexosaminidase in the supernatant to the total amount present in the cells (determined by lysing the cells).[1][8]

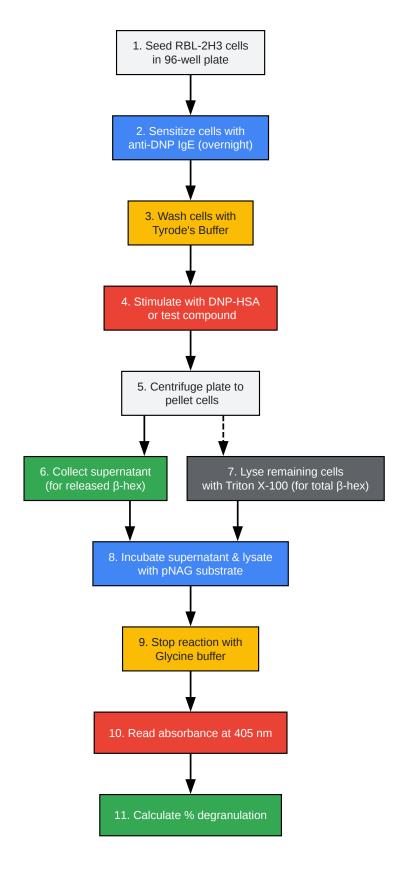
Signaling Pathway for IgE-Mediated Degranulation

Mast cell degranulation is often initiated by the cross-linking of high-affinity IgE receptors (Fc ϵ RI) on the cell surface by allergens or antigens. This event triggers a complex intracellular signaling cascade. The binding of an antigen to IgE antibodies already bound to Fc ϵ RI leads to the clustering of these receptors. This clustering activates Src family kinases, such as Lyn, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of the Fc ϵ RI complex.[8] The phosphorylated ITAMs serve as docking sites for spleen tyrosine kinase (Syk), which becomes activated upon binding.[8] Activated Syk then phosphorylates several downstream targets, including the linker for activation of T cells (LAT). Phosphorylated LAT recruits other signaling proteins, such as phospholipase Cy (PLC γ). PLC γ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5] The sustained increase in intracellular calcium is a critical signal for the fusion of granules with the plasma membrane, resulting in the release of β -hexosaminidase and other inflammatory mediators.









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